molecular formula C18H14N2OS B2509344 4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 851130-46-6

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2509344
CAS No.: 851130-46-6
M. Wt: 306.38
InChI Key: LVKRSSPWIUIXIU-UHFFFAOYSA-N
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Description

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine is a complex organic compound with a unique structure that combines a benzofuran ring with a pyrimidine ring, connected via a thioether linkage to a phenylethyl group.

Chemical Reactions Analysis

Types of Reactions

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Benzofuro[3,2-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Thioether-linked heterocycles: Compounds with thioether linkages connecting different heterocyclic rings.

Uniqueness

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine is unique due to its specific combination of a benzofuran ring, a pyrimidine ring, and a thioether linkage to a phenylethyl group.

Biological Activity

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine is a complex organic compound characterized by its unique structural combination of a benzofuran ring and a pyrimidine ring, linked through a thioether bond to a phenylethyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N2OSC_{18}H_{14}N_{2}OS, and its IUPAC name is 4-(1-phenylethylsulfanyl)-benzofuro[3,2-d]pyrimidine. The compound features a thioether functional group that may influence its reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. Specifically, it has been shown to:

  • Induce G2/M phase arrest : This prevents cancer cells from progressing through the cell cycle, effectively halting their proliferation.
  • Trigger apoptosis : Mechanisms include the activation of caspases and the release of cytochrome c from mitochondria.

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been studied for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antibiotic agent. The specific mechanisms by which it exerts this activity are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets within cells:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Binding : Possible binding to receptors that mediate cellular signaling pathways related to growth and survival.

Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis; G2/M phase arrest
AntimicrobialInhibits growth of bacterial strains
Mechanism InsightsEnzyme inhibition; receptor binding

Research Highlights

  • Anticancer Studies : A study published in Molecules highlighted the compound's ability to induce apoptosis in colon cancer cell lines, emphasizing its potential as a therapeutic agent against malignancies .
  • Antimicrobial Efficacy : Another study explored the compound's efficacy against resistant bacterial strains, suggesting its possible application in treating infections that are difficult to manage with conventional antibiotics .
  • Mechanistic Insights : Research focusing on the biochemical pathways affected by this compound revealed alterations in cellular signaling that could lead to enhanced apoptosis in cancer cells.

Properties

IUPAC Name

4-(1-phenylethylsulfanyl)-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-12(13-7-3-2-4-8-13)22-18-17-16(19-11-20-18)14-9-5-6-10-15(14)21-17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKRSSPWIUIXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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